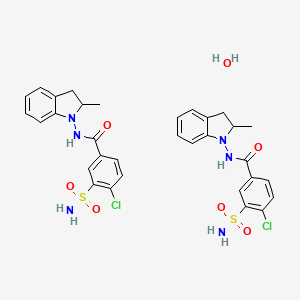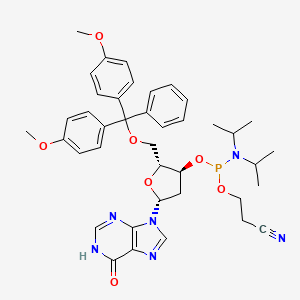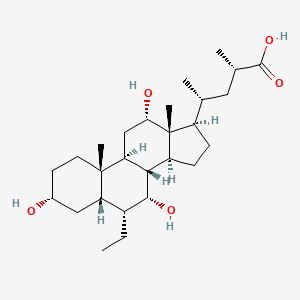
JAS239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAS239 is a novel carbocyanine dye that binds and competitively inhibits choline kinase (ChoK) intracellularly. JAS239 attenuated choline phosphorylation and viability in a panel of human breast cancer cell lines. Antibody blockade prevented cellular retention of JAS239 indicating direct interaction with ChoKα independent of the choline transporters and catabolic choline pathways. In mice bearing orthotopic MCF7 breast xenografts, optical imaging with JAS239 distinguished tumors overexpressing ChoKα from their empty vector counterparts and delineated tumor margins.
Scientific Research Applications
1. Glioblastoma Treatment Response Monitoring
- Research Context : JAS239 has been studied for its effects on glioblastoma, a type of brain tumor.
- Key Findings : In a study using mouse models, JAS239 was used to monitor treatment response in glioblastoma using MR Electrical Properties Tomography (MREPT) at 9.4T. The findings indicated changes in tissue conductivity related to JAS239 treatment, although the study suggested that the GL261 tumor model might be resistant to this treatment. This research highlights the potential of MREPT in assessing treatment response in glioblastoma (Alrashidi et al., 2022).
2. Metabolic Changes in Glioblastomas
- Research Context : JAS239 has been investigated for its impact on glioblastoma metabolism.
- Key Findings : Another study explored the metabolic changes in glioblastomas in response to JAS239, a choline kinase inhibitor, using Magnetic Resonance Spectroscopy (MRS) in rodent models. This study provided insights into the metabolic pathway alterations in glioblastoma, indicating the utility of MRS in assessing these changes (Bhaduri et al., 2022).
3. Near Infrared Fluorescent Imaging in Breast Tumors
- Research Context : The application of JAS239 in breast cancer imaging.
- Key Findings : A study utilized JAS239 for near infrared fluorescent imaging of choline kinase alpha expression and inhibition in breast tumors. This approach allowed for the assessment of ChoKα status in cells and in vivo, offering a method to monitor the effectiveness of inhibitors of choline metabolism in breast cancer (Arlauckas et al., 2017).
4. Intravoxel Incoherent Motion Imaging in Glioblastoma
- Research Context : Investigating JAS239 in glioblastoma using Intravoxel Incoherent Motion (IVIM) Diffusion-Weighted Imaging.
- Key Findings : This study monitored changes in IVIM parameters in response to JAS239 treatment in preclinical glioblastoma models. The results indicated no significant differences in diffusion and perfusion-related parameters, suggesting that JAS239 may be ineffective in this treatment model (Ahmed et al., 2022).
5. Direct Inhibition of Choline Kinase
- Research Context : Exploring the inhibitory effects of JAS239 on choline kinase.
- Key Findings : JAS239 was found to directly inhibit choline kinase alpha, a key indicator of breast cancer prognosis. This study demonstrated that JAS239 binds and competitively inhibits ChoK, preventing choline phosphorylation and inducing cell death in breast cancer cell lines (Arlauckas, Popov, & Delikatny, 2014).
properties
CAS RN |
1630288-74-2 |
|---|---|
Product Name |
JAS239 |
Molecular Formula |
C31H37ClN2O2 |
Molecular Weight |
505.099 |
IUPAC Name |
1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride |
InChI |
InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QSVUHZZKDVAPPZ-UHFFFAOYSA-M |
SMILES |
CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JAS239; JAS-239; JAS 239; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)






